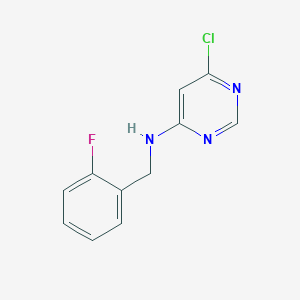

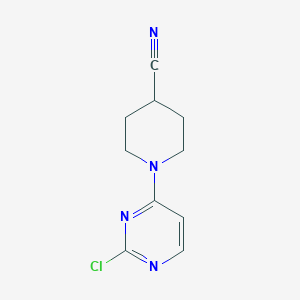

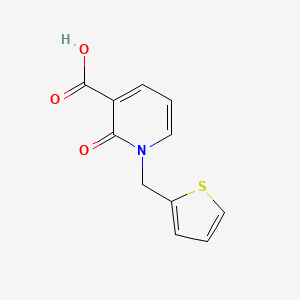

![molecular formula C9H9N3O B1370942 N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamid CAS No. 1000341-56-9](/img/structure/B1370942.png)

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamid

Übersicht

Beschreibung

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide is a substance that is gaining attention in the scientific community. It is a derivative of acetamide, which has been reported to act as an antimicrobial agent highly effective against Gram-positive and Gram-negative species .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The process involves the use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds .Molecular Structure Analysis

The molecular structures of the new compounds were determined using the FT-IR and 1H-NMR techniques . A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed, screened computationally, and synthesized .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been described in the literature . The intermediate 6-bromo-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine was used, along with substituted phenylboronic acid, K2CO3, and Pd(PPh3)4 .Wissenschaftliche Forschungsanwendungen

Krebsforschung TGF-Beta Rezeptorkinase-Hemmung

6-Acetylamino-7-azaindol wurde als eine neuartige Serie von 4-Azaindol-TGFβ-Rezeptorkinase-Inhibitoren identifiziert. Diese Inhibitoren zeigen eine ausgezeichnete Selektivität für die TGFβ-Rezeptorkinase 1 und haben in murinen Tumormodellen eine signifikant verbesserte Antitumorwirksamkeit gezeigt, wenn sie mit einem Anti-PD-1-Antikörper kombiniert wurden .

Antifungal-Anwendungen

Die Verbindung hat sich in antifungalen Anwendungen als vielversprechend erwiesen, wobei Studien Hemmzonen und die minimale Hemmkonzentration (MHK) gegen Pilzinfektionen aufzeichneten .

Rho-Kinase-Hemmung bei Herz-Kreislauf-Erkrankungen

Verwandte Verbindungen von 6-Acetylamino-7-azaindol wurden auf ihre pharmakologischen Eigenschaften als spezifische Inhibitoren von Rho-Kinasen untersucht, die vielversprechende Ziele für die Behandlung von Herz-Kreislauf-Erkrankungen sind .

Synthese und Bereitstellung für die Forschung

Unternehmen wie ChemScene und BenchChem bieten die Synthese und Bereitstellung von 6-Acetylamino-7-azaindol für Forschungszwecke an, was seine Bedeutung und Nachfrage in wissenschaftlichen Studien unterstreicht .

Anwendungen im Zentralnervensystem

Analoga von 7-Azaindol, zu denen auch 6-Acetylamino-7-azaindol gehört, sind äußerst vorteilhaft für das Zentralnervensystem und haben eine Affinität zum Serotoninrezeptor. Sie wurden als kardiovaskuläre, analgetische, entzündungshemmende, potente blutdrucksenkende, antiproliferative und gefäßerweiternde Wirkungen gefunden .

Protein-Kinase-Hemmung

Das 7-Azaindol-Gerüst, Teil der Struktur von 6-Acetylamino-7-azaindol, ist wertvoll bei der Entwicklung von Inhibitoren von krankheitsbezogenen Proteinkinasen. Es wurde gegen Haploid germ cell-specific nuclear protein kinase (Haspin) mit einer Reihe von Derivaten getestet, die vielversprechende Ergebnisse zeigten .

Wirkmechanismus

Target of Action

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide, also known as 6-Acetylamino-7-azaindole, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, including potentially improved bioavailability .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These effects are likely due to the compound’s inhibition of FGFRs and the subsequent disruption of downstream signaling pathways .

Zukünftige Richtungen

The future directions for research on N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide and similar compounds could involve further exploration of their potential as antimicrobial agents , as well as their potential in cancer therapy by targeting FGFRs . Further studies could also focus on optimizing the synthesis process and exploring other potential biological effects .

Biochemische Analyse

Biochemical Properties

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are characterized by the inhibition of the receptor’s tyrosine kinase activity, which is essential for the downstream signaling pathways involved in cell proliferation and survival. The compound’s ability to inhibit FGFRs makes it a promising candidate for cancer therapy, as abnormal activation of FGFR signaling is associated with various types of tumors .

Cellular Effects

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide has been shown to exert significant effects on various types of cells and cellular processes. In particular, it inhibits the proliferation of breast cancer cells and induces apoptosis . Additionally, the compound significantly inhibits the migration and invasion of cancer cells, which are critical processes in cancer metastasis . These effects are mediated through the inhibition of FGFR signaling pathways, which play a vital role in regulating cell growth, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide involves its binding interactions with FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, thereby inhibiting its activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, which is necessary for the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . By blocking these pathways, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its efficacy may decrease over extended periods due to potential degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cancer cell proliferation and migration, although the degree of inhibition may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites may further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell .

Transport and Distribution

The transport and distribution of N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific tissues, particularly those with high expression levels of FGFRs . This selective distribution enhances the compound’s therapeutic potential by targeting cancer cells while minimizing effects on normal tissues.

Subcellular Localization

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Additionally, post-translational modifications such as phosphorylation may influence its localization and activity, directing it to specific cellular compartments or organelles .

Eigenschaften

IUPAC Name |

N-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6(13)11-8-3-2-7-4-5-10-9(7)12-8/h2-5H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBDLXXMNJMZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650584 | |

| Record name | N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-56-9 | |

| Record name | N-1H-Pyrrolo[2,3-b]pyridin-6-ylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

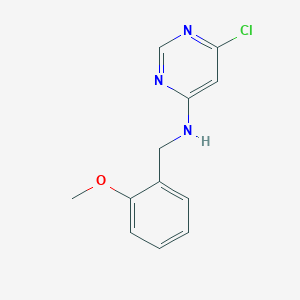

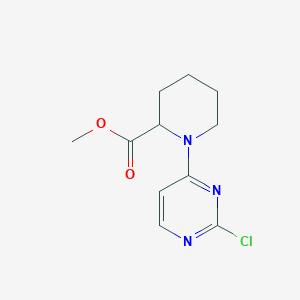

![6-Methoxy[1,5]naphthyridine-4-carboxylic acid](/img/structure/B1370864.png)

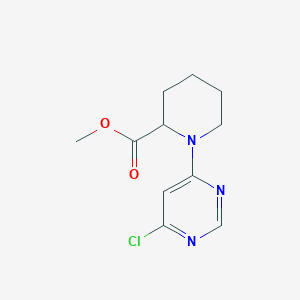

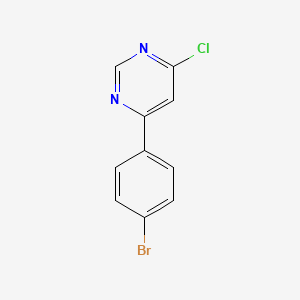

![Methyl 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1370873.png)

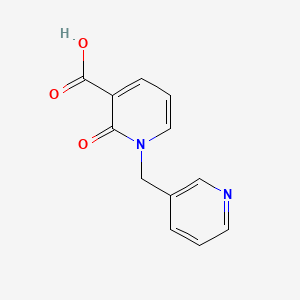

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1370874.png)

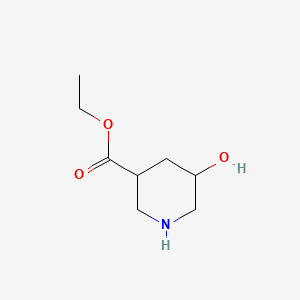

![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B1370882.png)